molecular formula C61H93N5O13 B1245857 Sanglifehrin C

Sanglifehrin C

Cat. No. B1245857
M. Wt: 1104.4 g/mol
InChI Key: GYXRDKLWEUPOMU-UQIUYKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanglifehrin C is a natural product found in Streptomyces with data available.

Scientific Research Applications

Cell Cycle Inhibition and p53 Activation

Sanglifehrin A, a related compound to Sanglifehrin C, has been shown to inhibit T cell proliferation by blocking the appearance of cell cycle kinase activity cyclinE-Cdk2. This action is mediated through NFκB-dependent activation of the tumor suppressor gene p53, leading to upregulation of p21 which inhibits the cyclinE-Cdk2 complex (Zhang, Youn, & Liu, 2001).

Cyclophilin Inhibition for Hepatitis C Virus

Sanglifehrins, including Sanglifehrin C, are cyclophilin binding polyketides with potential utility in treating Hepatitis C virus (HCV). These compounds disrupt formation of NS5A-CypA, -CypB, and -CypD complexes and inhibit isomerase activity of CypA, CypB, and CypD (Gregory et al., 2011).

Sanglifehrin A as an Immunosuppressant

Sanglifehrin A, closely related to Sanglifehrin C, exhibits potent immunosuppressive activity by binding to cyclophilin A. This interaction does not inhibit calcineurin activity but affects the cell cycle by inhibiting M‐CSF‐dependent macrophage proliferation and arresting the G1 phase (Sánchez-Tilló et al., 2006).

Impact on Dendritic Cell Functions and Immune Response

Sanglifehrin A affects dendritic cell functions, such as receptor-mediated endocytosis and macropinocytosis, and suppresses IL-12p70 production while not significantly affecting IL-10 and TNF-α production. These unique properties make it a candidate for preventing graft rejection and graft vasculopathy (Hackstein et al., 2007).

Synthesis and Structural Analysis

Efforts in synthesizing and analyzing Sanglifehrin A's structure provide insights into its interaction with cyclophilin A, revealing a novel immunosuppressive mechanism. The complex macrocyclic structure of Sanglifehrin A is critical for its strong affinity for cyclophilin A (Sedrani et al., 2003).

properties

Molecular Formula

C61H93N5O13

Molecular Weight

1104.4 g/mol

IUPAC Name

(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

InChI

InChI=1S/C61H93N5O13/c1-12-43-31-38(6)61(64-55(43)71)41(9)53(70)40(8)51(78-61)34-49(69)36(4)21-15-13-16-22-37(5)50-27-18-14-17-26-48(68)39(7)54-45(28-29-60(10,76-11)79-54)56(72)63-52(35(2)3)57(73)62-47(33-42-23-19-24-44(67)32-42)58(74)66-30-20-25-46(65-66)59(75)77-50/h13-14,16-19,22-24,26,32,35-36,38-41,43,45-54,65,67-70H,12,15,20-21,25,27-31,33-34H2,1-11H3,(H,62,73)(H,63,72)(H,64,71)/b16-13+,18-14+,26-17+,37-22+/t36-,38-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60-,61+/m0/s1

InChI Key

GYXRDKLWEUPOMU-UQIUYKCVSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

Canonical SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

synonyms

sanglifehrin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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